Diethylenetriaminepentaacetate
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Overview
Description
Pentetate(5-) is a pentacarboxylic acid anion. It is a conjugate base of a pentetate(4-).
Scientific Research Applications
Occupational Health & Safety : DTPA, particularly its pentasodium salt form, is used in the chemical industry as a polymerization initiator. Its toxic properties have been studied, leading to the establishment of safety standards for its use in work environments (Ogudov et al., 2022).
Medical Imaging : DTPA is used as a contrast agent in medical imaging, notably in dynamic renal studies with 99mTc-DTPA. It helps in analyzing kidney functions and structures (Diffey et al., 1976).
Biochemical Research : It has been utilized for covalently coupling to proteins, creating hexadentate chelating sites for metal ions, which are helpful in biological systems' probes (Krejcarek & Tucker, 1977).
Detection and Analysis : DTPA's ability to form a stable complex with lead (II) has been harnessed in developing high-performance liquid chromatographic methods for its detection in biological fluids (Weber et al., 1999).
Radiation Exposure and Toxicology : DTPA is an effective agent in facilitating the elimination of radionuclides like americium and plutonium from the body, as seen in its usage for decorporation of inhaled Am (Sueda et al., 2014).
Environmental Studies : It has been used to study the uptake of metals by plants, with implications for agricultural and environmental science (Wallace, 1972).
Pharmacokinetics : Studies have been conducted on the in vivo dissolution rate and pharmacokinetics of DTPA in various formulations, indicating its potential in drug delivery and medical diagnostics (Daly et al., 1982).
Properties
CAS No. |
14047-41-7 |
---|---|
Molecular Formula |
C14H18N3O10-5 |
Molecular Weight |
388.31 g/mol |
IUPAC Name |
2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)/p-5 |
InChI Key |
QPCDCPDFJACHGM-UHFFFAOYSA-I |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-] |
14047-41-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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